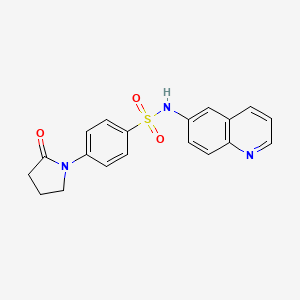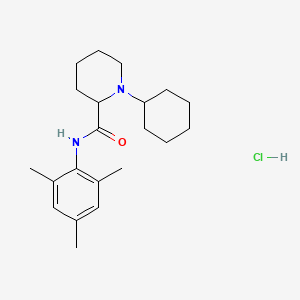
4-(2-oxo-1-pyrrolidinyl)-N-6-quinolinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxo-1-pyrrolidinyl)-N-6-quinolinylbenzenesulfonamide, also known as QNZ-46, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
4-(2-oxo-1-pyrrolidinyl)-N-6-quinolinylbenzenesulfonamide works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. By inhibiting the activity of NF-κB, this compound is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have anti-viral properties. This compound has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-oxo-1-pyrrolidinyl)-N-6-quinolinylbenzenesulfonamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-6-quinolinylbenzenesulfonamide. One potential area of research is the development of new drugs based on this compound. Researchers could explore the potential of modifying the structure of this compound to create more potent and selective inhibitors of NF-κB. Additionally, researchers could investigate the potential of this compound in combination with other drugs for the treatment of cancer and inflammation. Finally, further studies could be conducted to explore the potential of this compound in the treatment of viral infections.
Métodos De Síntesis
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-6-quinolinylbenzenesulfonamide involves the reaction of 6-chloroquinoline-3-carbaldehyde with N-(2-aminoethyl)-4-piperidone to form the corresponding imine. This imine is then reacted with benzenesulfonyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
4-(2-oxo-1-pyrrolidinyl)-N-6-quinolinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the areas of cancer and inflammation. Studies have shown that this compound can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and cancer cell growth. This inhibition of NF-κB activity by this compound has been shown to have anti-inflammatory and anti-cancer effects.
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-quinolin-6-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19-4-2-12-22(19)16-6-8-17(9-7-16)26(24,25)21-15-5-10-18-14(13-15)3-1-11-20-18/h1,3,5-11,13,21H,2,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNLGJYURICXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-7-isopropyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6101812.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6101818.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B6101821.png)
![2-[1-benzyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101830.png)

![2-[5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6101840.png)
![N-(4-bromophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6101844.png)
![3-methyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101858.png)
![3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6101863.png)
![2-methyl-N-[6-oxo-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide](/img/structure/B6101869.png)
![4-(3-fluorobenzyl)-3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6101882.png)
![2-[(2-hydroxyethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B6101897.png)
![dimethyl 3,3'-[1,2-propanediylbis(iminomethylylidene)]bis(6,6-dimethyl-2,4-dioxocyclohexanecarboxylate)](/img/structure/B6101899.png)
![4-[3-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B6101903.png)